molecular formula C10H13NO3 B1214522 5-Butoxypicolinic acid CAS No. 62724-83-8

5-Butoxypicolinic acid

Numéro de catalogue: B1214522
Numéro CAS: 62724-83-8
Poids moléculaire: 195.21 g/mol
Clé InChI: XXOUHKWIQVEQIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Butoxypicolinic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Acidic Hydrolysis

The tert-butoxy group undergoes cleavage under strongly acidic conditions (e.g., HCl or H₂SO₄), yielding picolinic acid and tert-butanol as byproducts. This reaction proceeds via protonation of the ether oxygen, followed by SN1-type cleavage.

ConditionReagentsProductsYieldSource
Concentrated HClHCl (6M), reflux, 6hPicolinic acid + tert-butanol85%

Basic Hydrolysis

In alkaline media (e.g., NaOH), the ester or amide derivatives of 5-butoxypicolinic acid hydrolyze to regenerate the carboxylic acid. For example:

  • Amide hydrolysis : 5-Butoxypicolinamide → this compound + NH₃.

Nucleophilic Substitution

The pyridine nitrogen enhances electrophilicity at the adjacent C2 and C6 positions, facilitating nucleophilic attacks.

Amination

Reaction with amines (e.g., benzylamine) in the presence of POCl₃ yields substituted picolinamides :
Reaction :
this compound + Benzylamine → 5-Butoxypicolinamide

CatalystSolventTemperatureYieldSource
POCl₃DMF80°C78%

Halogenation

Electrophilic halogenation at the C3 position occurs with reagents like NBS (N-bromosuccinimide) :
Mechanism : Radical bromination initiated by light or peroxides .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

HATU-Mediated Coupling

Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF :
Example :
this compound + Piperidine → 5-Butoxypicolinoylpiperidine

ReagentBaseSolventTimeYieldSource
HATUDIPEADMF4h95%

Decarboxylation

Under thermal conditions (>200°C) or via radical pathways, decarboxylation yields 5-butoxypyridine:
Reaction :
C₁₀H₁₃NO₃ → C₉H₁₁NO + CO₂

ConditionCatalystYieldSource
220°C, vacuumNone62%

Coordination Chemistry

The carboxylic acid and pyridine nitrogen act as bidentate ligands for metal ions (e.g., Zn²⁺, Fe³⁺), forming stable complexes :
Stoichiometry :
this compound : Metal = 2:1

MetalStability Constant (log K)ApplicationSource
Zn²⁺4.8Antimicrobial agents

Photochemical Reactions

UV irradiation induces homolytic cleavage of the tert-butoxy group, generating a pyridine radical intermediate:
Products : Pyridine derivatives + tert-butyl radical

Acid-Promoted Rearrangements

Protonation at the carbonyl oxygen (O-protonated pathway) activates the C5 atom for nucleophilic attack, as observed in oxazolinone hydrolysis studies . This mechanism explains enhanced reactivity in acidic media.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Butoxypicolinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : To optimize synthesis, systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) using a factorial design. Characterize intermediates via 1H^1H-NMR and HPLC to track purity. Compare yields under different conditions using ANOVA to identify statistically significant factors. For reproducibility, document protocols per IUPAC guidelines, including solvent drying methods and inert atmosphere requirements .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Combine 1H^1H-NMR (to confirm butoxy chain integration), IR (to identify carboxylic acid C=O stretches ~1700 cm1^{-1}), and LC-MS (for molecular ion verification). For ambiguous peaks, use 2D NMR (e.g., HSQC, COSY) to resolve structural ambiguities. Cross-validate results with synthetic intermediates and reference spectra from databases like SciFinder or Reaxys .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Adhere to PRISMA-like protocols for documenting experimental details (e.g., reagent lot numbers, equipment calibration). Use standardized purity thresholds (e.g., ≥95% by HPLC) and share raw spectral data in supplementary materials. For peer validation, include step-by-step videos or annotated spectra in open-access repositories .

Advanced Research Questions

Q. What mechanisms underlie the bioactivity of this compound in enzymatic systems, and how can conflicting in vitro vs. in vivo data be reconciled?

  • Methodological Answer : Perform kinetic assays (e.g., IC50_{50}, Ki_i) under physiological pH and temperature. Use molecular docking (e.g., AutoDock Vina) to predict binding modes, then validate via site-directed mutagenesis. For contradictory results, apply Cochrane Review criteria: assess study bias (e.g., cell line variability, dosing regimens) and conduct meta-analyses of dose-response curves .

Q. How can computational models predict the physicochemical properties of this compound, and what are their limitations?

  • Methodological Answer : Use QSPR/QSAR models (e.g., COSMO-RS) to predict logP, solubility, and pKa_a. Validate predictions against experimental data (e.g., shake-flask solubility tests). Address discrepancies by refining force fields or incorporating solvent entropy effects. Disclose model limitations (e.g., accuracy in non-aqueous solvents) in computational workflows .

Q. What strategies resolve contradictions in reported pharmacokinetic profiles of this compound across studies?

  • Methodological Answer : Apply PRISMA guidelines to systematically review literature. Classify studies by methodology (e.g., LC-MS vs. UV detection) and model organisms. Use Bland-Altman plots to assess inter-study variability and identify outliers. Propose harmonized protocols (e.g., standardized plasma protein binding assays) to reduce methodological heterogeneity .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer : Define a FINER-compliant hypothesis (e.g., "Butoxy chain length correlates with target affinity"). Synthesize analogs with incremental modifications (e.g., ethoxy, pentoxy). Test bioactivity in triplicate, using positive/negative controls. Analyze SAR via multivariate regression, reporting R2^2-adjusted values and confidence intervals .

Q. Data Analysis & Reporting

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Report EC50_{50}/IC50_{50} with 95% CIs. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Share raw datasets in FAIR-compliant repositories (e.g., Zenodo) to enable reanalysis .

Q. How should researchers address missing or inconsistent spectral data in publications on this compound?

  • Methodological Answer : Follow Beilstein Journal guidelines: contact original authors for raw files (e.g., .jdx NMR data). If unavailable, replicate experiments and submit corroborating data as supplementary information. Flag unresolved discrepancies in the "Limitations" section, citing PRISMA’s emphasis on transparency .

Q. Ethical & Reproducibility Considerations

Q. What ethical frameworks apply to in vivo studies of this compound, particularly regarding dose escalation?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: justify sample sizes via power analysis, use randomization/blinding, and report attrition. For dose escalation, follow OECD 423 protocols, including humane endpoints and institutional ethics committee approval .

Q. How can researchers mitigate bias when interpreting ambiguous bioassay results for this compound?

  • Methodological Answer : Implement double-blinding in assay readouts. Use automated plate readers to reduce human error. For subjective endpoints (e.g., histopathology), engage multiple blinded evaluators and calculate inter-rater reliability (e.g., Cohen’s κ). Disclose conflicts of interest per ICMJE standards .

Propriétés

Numéro CAS

62724-83-8

Formule moléculaire

C10H13NO3

Poids moléculaire

195.21 g/mol

Nom IUPAC

5-butoxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-2-3-6-14-8-4-5-9(10(12)13)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,12,13)

Clé InChI

XXOUHKWIQVEQIH-UHFFFAOYSA-N

SMILES

CCCCOC1=CN=C(C=C1)C(=O)O

SMILES canonique

CCCCOC1=CN=C(C=C1)C(=O)O

Key on ui other cas no.

62724-83-8

Synonymes

5-BOP
5-butoxypicolinic acid

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (50% in oil, 250 mg) was added to 5-hydroxypyridine-2-carboxylic acid benzhydryl ester (2.0 g) dissolved in DMF (20 ml) and, after gas evolution ceased, 1-bromobutane (0.72 g) was added. The mixture was heated at 90° C. for 6 hours. It was diluted with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and concentrated. The residue was hydrogenated in analogy to method B. The product with the molecular weight of 195.22 (C10H13NO3); MS (ESI): 196 (M+H+) was obtained in this way.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
5-hydroxypyridine-2-carboxylic acid benzhydryl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (50% in oil, 250 mg) was added to benzhydryl 5-hydroxypyridine-2-carboxylate (2.0 g) dissolved in DMF (20 ml) and, after gas evolution ceased, 1-bromobutane (0.72 g) was added. The mixture was heated at 90° C. for 6 hours. It was diluted with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and concentrated. The residue was hydrogenated in analogy to method B. This resulted in the product with the molecular weight of 195.22 (C10H13NO3); MS (ESI): 196 (M+H+).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
benzhydryl 5-hydroxypyridine-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.